molecular formula C15H18BNO2 B104249 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 171364-85-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B104249
M. Wt: 255.12 g/mol
InChI Key: ARRJAONCYUAPJR-UHFFFAOYSA-N
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Description

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives, which are important in the context of chemical synthesis and biological activity. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. For instance, tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing promise as new scaffolds for drug development .

Synthesis Analysis

The synthesis of quinoline derivatives often involves condensation reactions, as seen in the synthesis of tetrazolo[1,5-a]quinoline derivatives . Additionally, the synthesis of complex quinoline derivatives can involve intramolecular reactions, such as the [4+2] imino-Diels-Alder reactions used to create new cis-fused tetrahydrochromeno[4,3-b]quinolines . These methods highlight the versatility of quinoline as a core structure for the development of new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed by spectroscopic data and X-ray diffraction analysis. For example, the structures of new cis-fused tetrahydrochromeno[4,3-b]quinolines were established using these techniques . X-ray diffraction measurements provide detailed information about bond lengths, valence, torsion, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, tetrazolo[1,5-a]quinoline-5-oxide reacts with carbanions of β-diketones and β-keto esters to yield enaminoketones and enamino esters, respectively . These reactions are important for the functionalization of the quinoline core and can lead to the synthesis of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are influenced by their molecular structure. For example, quinoxaline derivatives with an extended delocalized π-system exhibit fluorescence properties, which can be inhibited by structural modifications like replacing the central aromatic part with a cyclohexyl group . These properties are not only important for the development of fluorescent probes but also for understanding the interaction of these molecules with light and their potential applications in imaging.

Scientific Research Applications

Hydrolysis and Chemical Properties

  • Hydrolysis Behavior : The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes rapid hydrolysis in air. Contrary to expectations, the hydrolysis doesn't yield (quinolin-8-yl)boronic acid. Instead, it results in the formation of either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, based on the conditions of hydrolysis. These findings challenge the assumption that monomeric (quinolin-8-yl)boronic acid can be isolated in a neutral Lewis base-free form (Son et al., 2015).

Synthesis and Modification

  • Methodology for Aryl and Vinyl Substituents : A method for introducing aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline has been developed using Suzuki cross-coupling reactions. This process involves 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as an intermediate (Babudri et al., 2006).

Structural and Conformational Analysis

  • Crystal Structure and DFT Study : The crystal structures and molecular conformations of compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been extensively studied. This research provides insights into the molecular electrostatic potential and physicochemical properties of these compounds (Huang et al., 2021).

Synthesis and Applications

  • Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives, essential in biochemistry and medicine, involves using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This underlines its importance in the creation of biologically active compounds (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

While specific safety and hazard information for “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is not available, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJAONCYUAPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445795
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS RN

171364-85-5
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Begouin, MJRP Queiroz - Helvetica Chimica Acta, 2013 - Wiley Online Library
The known, very efficient base‐free copper(I) oxide catalyzed N‐arylation reaction performed in MeOH at room temperature for the synthesis of N‐substituted azoles and amines was …
Number of citations: 6 onlinelibrary.wiley.com
R Chi, JX Wu, DC Li, JM Dou, HW Wang - Organic & Biomolecular …, 2023 - pubs.rsc.org
A catalytic protocol for the Cp*RhIII-promoted C6-selective N-heteroarylation of 2-pyridones with N-heterocyclic boronates has been successfully developed utilizing a removable …
Number of citations: 1 pubs.rsc.org
CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of Medicinal …, 2018 - Elsevier
PI3Kδ and PI3Kγ regulate immune cell signaling. Selective PI3Kδ or PI3Kγ inhibitors and dual PI3Kδ/γ inhibitors have the potential for the treatment of immune cell-mediated diseases …
Number of citations: 22 www.sciencedirect.com
TM Gøgsig, LS Søbjerg, AT Lindhardt… - The Journal of …, 2008 - ACS Publications
General reaction conditions were developed for the Pd(0)-catalyzed Suzuki−Miyaura coupling reaction of aryl boronic acids with a simple electrophilic vinylation reagent, vinyl tosylate, …
Number of citations: 132 pubs.acs.org
E Pinto, H Neves, K Hrimpeng, AF Silva… - Mini Reviews in …, 2014 - ingentaconnect.com
The antimicrobial activity of sixteen new N-heteroarylated 1H-(benz)imidazoles was evaluated against clinically relevant bacteria (Staphylococcus aureus, Escherichia coli and …
Number of citations: 5 www.ingentaconnect.com
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org
S Schieferdecker, G Shabuer, U Knuepfer, C Hertweck
Number of citations: 0

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